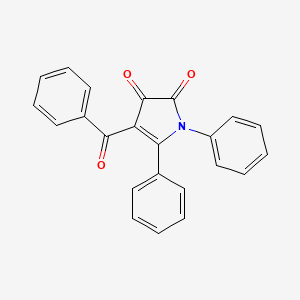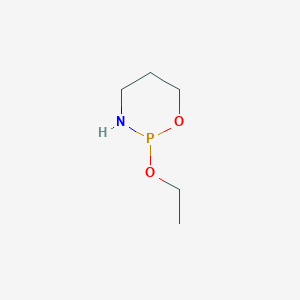
2-Ethoxy-1,3,2-oxazaphosphinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxy-1,3,2-oxazaphosphinane is an organophosphorus compound that belongs to the class of oxazaphosphinanes. These compounds are known for their interesting biological properties, including antimicrobial, pesticidal, and matrix metalloproteinase inhibitory activities . The oxazaphosphinane ring system is also found in alkylating anticancer drugs such as cyclophosphamide and ifosfamide .
Méthodes De Préparation
The synthesis of 2-ethoxy-1,3,2-oxazaphosphinane can be achieved through a one-pot, three-component condensation reaction. This reaction involves amino alcohol, aromatic aldehyde, and triethyl phosphite under ultrasound irradiation . The reaction is efficient, providing high yields, shorter reaction times, and easy isolation of the products . The process is environmentally friendly as it is conducted under solvent-free conditions and does not require expensive catalysts or strong acidic conditions .
Analyse Des Réactions Chimiques
2-Ethoxy-1,3,2-oxazaphosphinane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lanthanide triflate, indium chloride, tantalum pentachloride, and bismuth nitrate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with aldehydes and amines can lead to the formation of different oxazaphosphinane derivatives .
Applications De Recherche Scientifique
2-Ethoxy-1,3,2-oxazaphosphinane has several scientific research applications. The compound has shown promise as an antimicrobial agent, a pesticide, and a matrix metalloproteinase inhibitor .
Mécanisme D'action
The mechanism of action of 2-ethoxy-1,3,2-oxazaphosphinane involves its interaction with molecular targets and pathways in biological systems. For example, in the case of cyclophosphamide, an oxazaphosphinane derivative, the compound exerts its effects by alkylating DNA, leading to DNA crosslinking and subsequent apoptosis . The exact mechanism of action for this compound may vary depending on its specific application and target.
Comparaison Avec Des Composés Similaires
2-Ethoxy-1,3,2-oxazaphosphinane can be compared with other similar compounds, such as cyclophosphamide and ifosfamide, which are also oxazaphosphinane derivatives . These compounds share similar biological activities, including anticancer properties. this compound is unique in its specific structure and the conditions under which it is synthesized . Other similar compounds include various oxazaphosphinane derivatives synthesized from different aldehydes and amines .
Propriétés
Numéro CAS |
35726-77-3 |
|---|---|
Formule moléculaire |
C5H12NO2P |
Poids moléculaire |
149.13 g/mol |
Nom IUPAC |
2-ethoxy-1,3,2-oxazaphosphinane |
InChI |
InChI=1S/C5H12NO2P/c1-2-7-9-6-4-3-5-8-9/h6H,2-5H2,1H3 |
Clé InChI |
QSLGFZAPPYMBQW-UHFFFAOYSA-N |
SMILES canonique |
CCOP1NCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




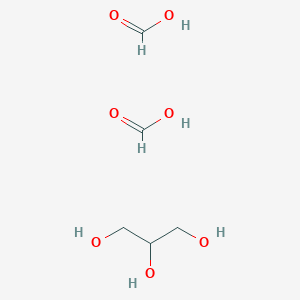
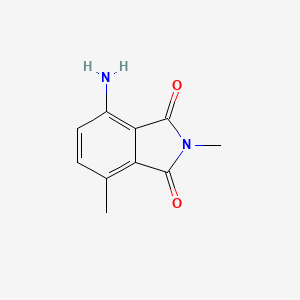
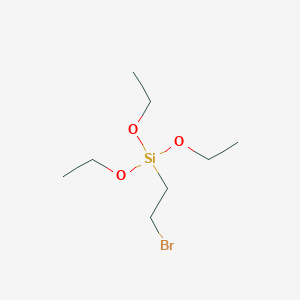
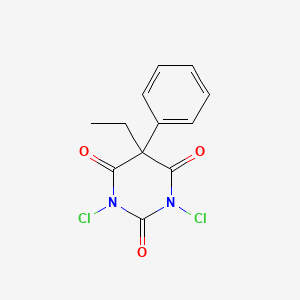

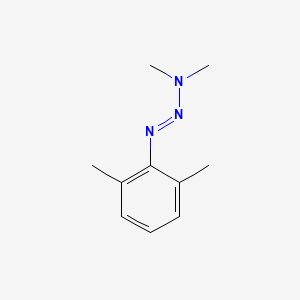
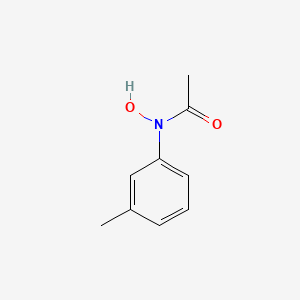


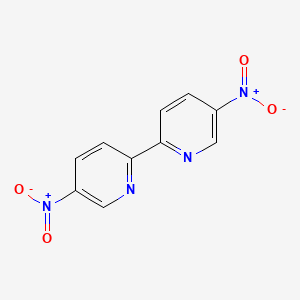
![8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene](/img/structure/B14681573.png)
